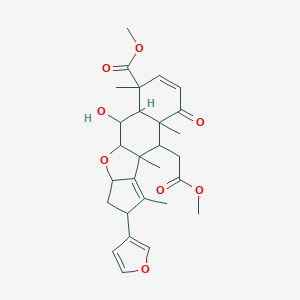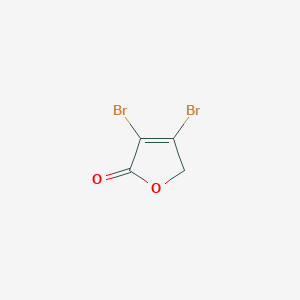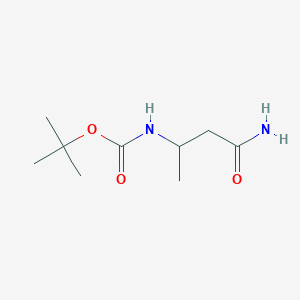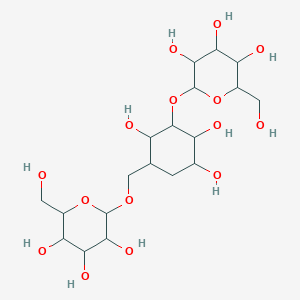
Deacetylnimbin
Übersicht
Beschreibung
Deacetylnimbin is a limonoid that is nimbin in which the acetyloxy group at position 6 is replaced by a hydroxy group . It has been isolated from Azadirachta indica . It has a role as a plant metabolite, an antifeedant, and an insect growth regulator . It is a cyclic terpene ketone, an enone, a member of furans, a limonoid, a tetracyclic triterpenoid, a methyl ester, and a diester . It is functionally related to nimbin .
Synthesis Analysis
The synthesis of Deacetylnimbin has been reported in a study where ethylenediamine in methanol was used for the selective cleavage of the acetate group in nimbin to 6-deacetyl nimbin under microwave irradiation . This method enables deacetylation without affecting other functional groups such as α,β-unsaturated ketone, ester, ether, etc . Another study reported a convergent synthesis of nimbolide, a related compound, through a late-stage coupling strategy . This strategy uses a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of nimbolide and its analogues .
Molecular Structure Analysis
The molecular formula of Deacetylnimbin is C28H34O8 . Its molecular weight is 498.6 g/mol . The IUPAC name is methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate .
Physical And Chemical Properties Analysis
Deacetylnimbin has a molecular weight of 498.6 g/mol . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It has 6 freely rotating bonds . Its polar surface area is 112 Ų . Its molar refractivity is 128.6±0.4 cm³ . Its polarizability is 51.0±0.5 10⁻²⁴ cm³ . Its molar volume is 385.5±5.0 cm³ .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Deacetylnimbin has shown potential in cancer treatment due to its ability to act as a poly(ADP-ribose) polymerase-1 (PARP-1) trapping inducer . This mechanism is significant in the development of cancer therapeutics, particularly for patients with germline BRCA1/2 mutations. The compound’s analogues have been synthesized to enhance PARP-1 trapping capability, which contributes to DNA damage, cytotoxicity, and innate immunomodulatory functions .
Agricultural Pest Management
In the agricultural sector, Deacetylnimbin demonstrates potent antifeedant and growth-inhibitory properties against pests like the cotton bollworm, Helicoverpa armigera . This application is crucial for protecting crops without the use of harmful synthetic chemicals, offering an eco-friendly alternative for pest control.
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive compounds. Researchers have isolated and characterized numerous natural compounds from different parts of the neem tree, including Deacetylnimbin, which has led to the discovery of diterpenoids, triterpenoids, steroids, flavonoids, and other significant compounds .
Insecticidal Activity
Deacetylnimbin’s insecticidal activity is not limited to antifeedant properties. It can also be used to develop insecticides that target specific pests, reducing the reliance on broad-spectrum synthetic insecticides that can harm beneficial insects and the environment .
Medicinal Chemistry
In medicinal chemistry, Deacetylnimbin is utilized for its pharmacological properties. Its role in modulating PARP-1 activity makes it a valuable compound for designing drugs that require precise biochemical interactions to treat diseases .
Natural Product Synthesis
The modular synthesis of Deacetylnimbin and its analogues is a significant area of research in natural product synthesis. The flexibility of this synthetic route allows for the creation of a variety of analogues, expanding the potential applications of this compound in various fields .
Biochemical Research
Deacetylnimbin is used in biochemical research to study the mechanisms of action of natural products on biological systems. Its interaction with enzymes like PARP-1 provides insights into the cellular processes involved in DNA repair and cell death .
Eco-Friendly Pesticides
Lastly, the development of eco-friendly pesticides using Deacetylnimbin is an emerging field. By understanding its mode of action and optimizing its properties, researchers aim to create pesticides that are safe for the environment and non-toxic to non-target organisms .
Safety and Hazards
When handling Deacetylnimbin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Deacetylnimbin has a variety of physiological effects on many insect pests, such as antifeedancy and growth and development inhibition . Future research directions could include further exploration of these effects, as well as the development of novel strategies to control its release rate and improve its stability and sustainability .
Wirkmechanismus
Target of Action
Deacetylnimbin, also known as 6-Deacetylnimbin, is a limonoid isolated from the neem tree, Azadirachta indica . It primarily targets insects such as Spodoptera litura, Pericallia ricini, and Oxya fuscovittata . It acts as an insect growth regulator and antifeedant , deterring feeding and causing delays in molting, leading to larval and pupal mortalities .
Mode of Action
Deacetylnimbin interacts with its targets by inhibiting their feeding and growth . It causes delays in molting by increasing the larval duration, leading to larval and pupal mortalities . The compound also decreases pupal weights in the targeted insects .
Biochemical Pathways
It is known that the compound is a limonoid, a class of highly oxygenated terpenoids . Limonoids are known to interfere with insect growth and development, suggesting that Deacetylnimbin may affect similar pathways .
Pharmacokinetics
It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by the plant itself.
Result of Action
The primary result of Deacetylnimbin’s action is the inhibition of insect growth and feeding . This leads to increased larval duration, larval and pupal mortalities, and decreased pupal weights . These effects can significantly impact the survival and reproduction of the targeted insects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Deacetylnimbin. For example, the compound’s insecticidal activity may vary depending on the insect species and their specific physiological and biochemical characteristics . Additionally, environmental conditions such as temperature and humidity could potentially affect the stability and efficacy of the compound . .
Eigenschaften
IUPAC Name |
methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3/t16-,17-,18-,22-,23+,24-,26-,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBHKOAPXBDFPX-PQYHCQQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4O)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetylnimbin | |
CAS RN |
18609-16-0 | |
| Record name | Deacetylnimbin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18609-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)



![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)







